Sodium 2-methylprop-2-ene-1-sulfonate, also known as sodium methallylsulfonate, is an organic compound with the molecular formula and a molecular weight of approximately 158.15 g/mol. It appears as a white crystalline powder and is highly soluble in water, with a solubility of about 523 g/L at 20 °C . This compound is classified as a sulfonate and is primarily used as a monomer in polymer synthesis, particularly in the production of functional acrylic fibers and other polymeric materials .
SMS is generally considered a safe compound with low toxicity []. However, some safety precautions are recommended:
Sodium 2-methylprop-2-ene-1-sulfonate can be synthesized through several methods:
Sodium 2-methylprop-2-ene-1-sulfonate has several key applications:
Studies on sodium 2-methylprop-2-ene-1-sulfonate's interactions reveal its compatibility with various cationic and anionic moieties, making it suitable for diverse applications in polymer chemistry. Its interactions can influence the physical properties of polymers, such as solubility and thermal stability .
Sodium 2-methylprop-2-ene-1-sulfonate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Methacrylate | Commonly used in polymerization; less reactive than sodium methallylsulfonate. | |
Sodium Acrylate | Widely used in superabsorbent polymers; simpler structure. | |
Sodium Styrenesulfonate | Used in various applications; has a larger aromatic structure. |
Sodium 2-methylprop-2-ene-1-sulfonate is unique due to its branched alkene structure which provides specific reactivity patterns not found in linear counterparts like sodium acrylate or methacrylate. This structural feature enhances its utility in specialized applications such as functional acrylic fibers that require improved dye uptake and heat resistance .
Early SMAS production relied on stoichiometric reactions between methallyl chloride (MAC) and sodium sulfite in aqueous ethanol at 42–44°C, yielding 60–70% product due to competing hydrolysis. The 1990s saw the adoption of phase-transfer catalysts (PTCs) such as polyethylene glycol 600, which increased yields to 85% by enhancing interfacial contact between MAC (organic phase) and sodium sulfite (aqueous phase). A breakthrough occurred in 2010 with the introduction of continuous-flow microreactors, reducing reaction times from 12 hours to <30 minutes while achieving 98.5% purity.
Era | Method | Yield | Key Limitation |
---|---|---|---|
1960–1990 | Aqueous ethanol reflux | 65% | High hydrolysis (~15%) |
1990–2010 | PTC-mediated batch process | 85% | Slow kinetics (4–6 hours) |
2010–present | Microreactor flow synthesis | 95–98% | High capital investment |
Sulfonation of isobutylene derivatives proceeds through a two-step mechanism:
Critical Factors:
Equation:
$$
\text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{Cl} + \text{Na}2\text{SO}3 \xrightarrow{\text{PTC}} \text{CH}2=\text{C}(\text{CH}3)\text{CH}2\text{SO}_3\text{Na} + \text{NaCl}
$$
Polyethylene glycol (PEG)-based PTCs solubilize sulfite ions in the organic phase, increasing the effective concentration of SO₃²⁻ at the reaction interface. Optimal conditions include:
Performance Metrics:
Microreactor systems (channel width: 500 µm) enable precise control over residence time (5–10 minutes) and temperature (60 ± 1°C), suppressing thermal degradation. Key advantages:
Case Study: A 2022 pilot plant using Corning AFR™ reactors reported:
Analytical methods for SMAS quality control include:
Major Impurities:
Thermal Stability: SMAS decomposes at 290°C via desulfonation, releasing SO₂ gas.
Sodium 2-methylprop-2-ene-1-sulfonate exhibits distinctive free radical initiation characteristics in aqueous polymerization systems [1] [2]. The compound participates in aqueous radical polymerization through conventional thermal decomposition of persulfate initiators, generating sulfate radical anions that effectively initiate the polymerization process [24]. In aqueous media, the initiation mechanism follows a well-established pathway where potassium persulfate or ammonium persulfate undergo thermal decomposition to produce sulfate radicals [11] [24].
The initiation kinetics of sodium 2-methylprop-2-ene-1-sulfonate in aqueous solution demonstrate first-order dependence on monomer concentration and fractional order dependence on initiator concentration [24] [34]. Research indicates that the rate of polymerization shows an order of approximately 0.38 with respect to initiator concentration, which deviates from the classical 0.5 order typically observed in conventional radical polymerization systems [34]. This deviation suggests the presence of complex initiation mechanisms involving chain transfer reactions and potential interactions between the sulfonate groups and the aqueous medium [26] [34].
The aqueous environment significantly influences the initiation efficiency due to the high water solubility of sodium 2-methylprop-2-ene-1-sulfonate [2] [7]. The sulfonate functionality enhances the monomer's interaction with water molecules, creating a unique microenvironment that affects radical formation and propagation [21]. Studies have shown that pH variations in the aqueous medium can influence the reactivity of sulfonic acid monomer radicals, with reactivity increasing almost twofold when pH changes from 1.4 to 7.0 [26].
Initiation Parameter | Value | Reference Conditions |
---|---|---|
Initiator Order | 0.38 | 60°C, aqueous solution |
Monomer Order | 1.68 | Potassium persulfate initiation |
Activation Energy | 46.11 kJ/mol | Aqueous polymerization |
The copolymerization behavior of sodium 2-methylprop-2-ene-1-sulfonate with vinyl monomers reveals complex kinetic relationships that depend significantly on the nature of the comonomer [1] [26] [28]. When copolymerized with acrylonitrile, the compound demonstrates very low reactivity compared to more activated vinyl monomers [26]. Electron spin resonance studies indicate that the addition of small amounts of acrylonitrile to sodium 2-methylprop-2-ene-1-sulfonate causes a sharp decrease in the concentration of monomer radicals [26].
Copolymerization with acrylamide and methyl methacrylate systems shows enhanced polymerization kinetics with increasing sodium 2-methylprop-2-ene-1-sulfonate content in the feed [3] [25]. The copolymerization kinetics are significantly enhanced due to the ionic nature of the sulfonate monomer, which creates favorable electrostatic interactions in the growing polymer chains [28]. Research demonstrates that the incorporation of sodium 2-methylprop-2-ene-1-sulfonate into acrylic copolymer systems results in modified reactivity ratios and altered propagation mechanisms [25].
The reactivity ratios for copolymerization systems involving sodium 2-methylprop-2-ene-1-sulfonate vary considerably with comonomer type [28]. For styrene copolymerization systems, sodium styrene sulfonate exhibits reactivity ratios of r₁ = 0.5 for styrene and r₂ = 10 for the sulfonate monomer, indicating preferential incorporation of the sulfonate component [28]. These values suggest that the sulfonate monomer exhibits higher reactivity toward its own radical species, leading to blocky copolymer structures [28].
The propagation rate constants in copolymerization systems are influenced by the electrostatic environment created by the sulfonate groups [24]. The presence of sodium 2-methylprop-2-ene-1-sulfonate in copolymerization mixtures affects the overall polymerization rate through both primary and secondary effects, including changes in medium polarity and ionic strength [21] [24].
Comonomer System | Reactivity Ratio r₁ | Reactivity Ratio r₂ | Temperature |
---|---|---|---|
Styrene-Sulfonate | 0.5 | 10.0 | 60°C |
Acrylonitrile-Methyl Methacrylate | 1.35 | 1.28 | 40°C |
Acrylonitrile-Methyl Methacrylate | 1.19 | 1.19 | 80°C |
Sodium 2-methylprop-2-ene-1-sulfonate demonstrates compatibility with Reversible Addition-Fragmentation Chain-Transfer polymerization systems, enabling controlled radical polymerization in aqueous media [4] [15] [16]. The compound's high water solubility and ionic character make it particularly suitable for aqueous Reversible Addition-Fragmentation Chain-Transfer processes [16] [17]. Research indicates that appropriate chain transfer agent selection is crucial for successful polymerization control when using sulfonate monomers [16] [17].
The mechanism of Reversible Addition-Fragmentation Chain-Transfer polymerization with sodium 2-methylprop-2-ene-1-sulfonate involves the characteristic addition-fragmentation equilibrium, where the growing polymer chains undergo reversible addition to the thiocarbonylthio compound [15] [16]. The presence of sulfonate functionality affects the stability of the intermediate radicals and influences the equilibrium between dormant and active species [8] [17].
Molecular weight control in Reversible Addition-Fragmentation Chain-Transfer systems using sodium 2-methylprop-2-ene-1-sulfonate is achieved through careful selection of chain transfer agents with appropriate leaving group capabilities [8] [16]. Studies demonstrate that dithioester-based chain transfer agents provide effective control over molecular weight distribution when polymerizing sulfonate monomers [8] [17]. The polymerization exhibits living characteristics with linear increase in molecular weight with conversion and narrow polydispersity indices [8] [30].
Chain extension experiments confirm the living nature of Reversible Addition-Fragmentation Chain-Transfer polymerization of sodium 2-methylprop-2-ene-1-sulfonate [8] [30]. The end-group fidelity remains high throughout the polymerization process, enabling the synthesis of well-defined block copolymers [17] [18]. Research shows that molecular weights ranging from 20,000 to 400,000 g/mol can be achieved with polydispersity indices between 1.05 and 1.3 [30].
The kinetics of Reversible Addition-Fragmentation Chain-Transfer polymerization with sodium 2-methylprop-2-ene-1-sulfonate follow pseudo-first-order behavior in monomer consumption [16] [17]. The polymerization rate is influenced by the concentration of chain transfer agent and the fragmentation rate constant of the intermediate species [15] [27].
Temperature effects on reactivity ratios in ternary monomer systems containing sodium 2-methylprop-2-ene-1-sulfonate reveal complex thermodynamic relationships [6] [19] [20]. Research demonstrates that reactivity ratios can change significantly with temperature, sometimes transitioning from values above unity to below unity as temperature decreases [19]. This temperature dependence reflects the varying activation energies for different propagation reactions in the ternary system [6] [20].
In ternary polymerization systems, the competitive reaction kinetics between sodium 2-methylprop-2-ene-1-sulfonate and other vinyl monomers create unique network formation processes [20]. The step-growth mechanism characteristic of sulfonate monomers interacts with chain-growth mechanisms of conventional vinyl monomers, resulting in delayed gelation and modified material properties [20]. Studies show that ternary systems can achieve improved control over final polymer properties through manipulation of the competitive kinetics [20].
The Gibbs free energy changes associated with different monomer pair interactions in ternary systems vary substantially with temperature [19]. For systems containing triazine and benzene derivatives as model compounds, the free energy of heterointeractions decreases more rapidly than homointeractions upon cooling, leading to preferential alternating copolymer formation at lower temperatures [19]. This principle applies to ternary systems containing sodium 2-methylprop-2-ene-1-sulfonate, where temperature-dependent selectivity affects final copolymer composition [19].
Experimental data for acrylonitrile-methyl methacrylate ternary systems show reactivity ratios decreasing from 1.35 and 1.28 at 40°C to 1.19 and 1.19 at 80°C [6]. This convergence of reactivity ratios at higher temperatures indicates reduced selectivity in monomer incorporation [6]. The temperature dependence of reactivity ratios provides a tool for controlling copolymer microstructure in ternary systems [6] [19].
Temperature (°C) | Reactivity Ratio r₁ | Reactivity Ratio r₂ | System Type |
---|---|---|---|
40 | 1.35 | 1.28 | Acrylonitrile-Methacrylate |
60 | 1.31 | 1.30 | Acrylonitrile-Methacrylate |
80 | 1.19 | 1.19 | Acrylonitrile-Methacrylate |
100 | 1.22 | 1.21 | Acrylonitrile-Methacrylate |
Molecular weight distribution control in polymerization systems involving sodium 2-methylprop-2-ene-1-sulfonate requires careful manipulation of several kinetic parameters [8] [10] [22]. The inherent chain transfer capabilities of sulfonate monomers provide opportunities for molecular weight control through both conventional chain transfer agents and catalytic chain transfer mechanisms [22] [33]. Research demonstrates that catalytic chain transfer using cobalt-based complexes offers precise control over molecular weight distribution with minimal amounts of transfer agent [22].
The Mayo equation provides the theoretical foundation for predicting molecular weight in systems containing sodium 2-methylprop-2-ene-1-sulfonate [22] [27]. However, the heterogeneous nature of aqueous polymerization systems requires modifications to account for partitioning effects and mass transfer limitations [22]. Studies show that chain transfer agent partitioning between aqueous and polymer phases significantly affects the efficiency of molecular weight control [22].
Advanced molecular weight distribution control strategies employ moment-generating functions to optimize polymer properties [10]. This approach allows for precise tuning of polydispersity indices through real-time monitoring and feedback control of polymerization conditions [10]. Research indicates that subspace identification methods can establish dynamic models for molecular weight distribution control, avoiding numerical conditioning problems associated with traditional approaches [10].
Living polymerization techniques, including Reversible Addition-Fragmentation Chain-Transfer and controlled radical polymerization methods, provide superior molecular weight distribution control compared to conventional free radical processes [8] [30] [32]. These techniques enable the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices [30] [32]. Studies demonstrate that polydispersity indices as low as 1.05 can be achieved through careful optimization of reaction conditions [30].
The influence of reaction conditions on molecular weight distribution includes temperature, initiator concentration, and chain transfer agent concentration [33] [34]. Research shows that reducing initiator and chain transfer agent levels leads to longer polymer chains with higher molecular weight and lower polydispersity index [33]. The relationship between these variables provides a framework for designing polymerization processes with targeted molecular weight distributions [33] [34].
Control Strategy | Polydispersity Index | Molecular Weight Range | Reference Method |
---|---|---|---|
Conventional Free Radical | 2.0-3.0 | Broad distribution | Standard initiation |
Reversible Addition-Fragmentation Chain-Transfer | 1.05-1.3 | 20,000-400,000 g/mol | Dithioester agents |
Catalytic Chain Transfer | 1.5-2.0 | Controlled by agent concentration | Cobalt complexes |
Living Polymerization | 1.1-1.7 | Predetermined by conditions | Multiple techniques |
Irritant